molecular formula C13H26 B098622 2-Methyl-1-dodecene CAS No. 16435-49-7

2-Methyl-1-dodecene

Cat. No.: B098622
CAS No.: 16435-49-7
M. Wt: 182.35 g/mol
InChI Key: PWRBDKMPAZFCSV-UHFFFAOYSA-N
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Description

2-Methyl-1-dodecene is a branched alpha-olefin that serves as a valuable comonomer and model substrate in advanced materials science and catalysis research. Its primary research value lies in its application in ethylene copolymerization studies, where it is used to investigate the performance and behavior of novel molecular catalysts, such as substituted half-titanocene complexes . The incorporation of this compound into polymer chains is a subject of significant interest, as the methyl branch influences the final material's properties and processability. Research demonstrates that its copolymerization with ethylene is a key method for synthesizing and studying new polyolefin architectures . The steric profile of this compound also makes it a pertinent compound for probing ligand effects and the thermal stability of catalytic systems, providing critical insights for the development of next-generation olefin polymerization catalysts . This compound is for research purposes only and is strictly not intended for personal, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyldodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRBDKMPAZFCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333945
Record name 2-methyldodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16435-49-7
Record name 2-methyldodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Methyl 1 Dodecene

Catalytic Pathways for Olefin Synthesis

The synthesis of specific olefin isomers such as 2-Methyl-1-dodecene relies heavily on catalytic processes that can control regioselectivity and branching. Various catalytic pathways, including oligomerization of light olefins and metal-catalyzed cross-coupling reactions, provide routes to this branched alpha-olefin.

Oligomerization Strategies for Branched Alpha-Olefins

Oligomerization of light olefins like propylene (B89431) (C3) and butene (C4) is a primary industrial method for producing higher olefins, including various C12 isomers (dodecenes). rsc.orgkit.edu The formation of branched structures such as this compound is highly dependent on the catalyst system and reaction conditions, which influence the coupling mechanism and subsequent isomerization.

Catalysts for olefin oligomerization are broadly classified as acidic catalysts (e.g., solid phosphoric acid, zeolites) and metal-based catalysts (e.g., nickel, zirconium complexes). rsc.orggoogle.comifpenergiesnouvelles.fr While acidic catalysts are widely used, they can sometimes lead to a broad distribution of isomers and require severe reaction conditions. google.comifpenergiesnouvelles.fr Homogeneous metal catalysts, particularly those based on nickel and zirconium, offer greater control over product selectivity. ifpenergiesnouvelles.fr

For instance, nickel(II) α-diimine catalysts activated by methylaluminoxane (B55162) (MAO) can dimerize propylene with high turnover frequencies, producing a mixture of C6 isomers, including 2-methyl-1-pentene (B165372) and 2,3-dimethylbutenes. ifpenergiesnouvelles.fr The extension of this logic to produce C13 structures would involve the co-oligomerization of different olefins. The oligomerization of propene, for example, can be tuned to yield C6, C9, and C12 olefins. google.com The reaction over a tungstated zirconia catalyst can produce branched isomers suitable for various chemical syntheses. google.com Similarly, the oligomerization of C3 and C4 olefin mixtures over solid acid catalysts like Amberlyst-36 yields highly branched C8 and C12 hydrocarbons. rsc.org The precise synthesis of this compound would require careful selection of feedstocks (e.g., a combination of nonene and propylene) and a catalyst system that favors the specific addition and minimizes subsequent double-bond migration.

Metal-Catalyzed Cross-Coupling Approaches for this compound Formation

Metal-catalyzed cross-coupling reactions provide powerful and versatile methods for constructing specific C-C bonds, offering a more targeted approach to this compound than oligomerization.

Wittig Reaction: A classic and highly reliable method for alkene synthesis is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. lumenlearning.comlibretexts.org To synthesize this compound, this would involve the reaction of dodecan-2-one with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, preventing the formation of isomeric byproducts that can occur in elimination reactions. lumenlearning.comlibretexts.org The ylide is typically prepared from the corresponding phosphonium salt, which is made from triphenylphosphine (B44618) and an alkyl halide (in this case, methyl iodide or bromide). lumenlearning.com

Grignard Reaction: The Grignard reaction offers another viable pathway. pressbooks.pubblogspot.comorganic-chemistry.org This involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.org For this compound, one could envision two main retrosynthetic disconnections:

Reaction of undecanal (B90771) with isopropenylmagnesium bromide.

Reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with dodec-1-en-2-one.

However, a more common approach involves the addition of a Grignard reagent to a ketone followed by dehydration. For instance, the reaction of acetone (B3395972) with decylmagnesium bromide would produce 2-methyl-dodecan-2-ol, which could then be dehydrated to yield a mixture of this compound and 2-Methyl-2-dodecene. Controlling the regioselectivity of the dehydration step would be crucial.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is a cornerstone of modern C-C bond formation. libretexts.orgfishersci.eswikipedia.org To form this compound, a potential strategy would be the coupling of an undecyl-based component with a C2-vinylic component. For example, the reaction of a 1-undecyl halide or triflate with 2-isopropenylboronic acid or its ester derivative, catalyzed by a palladium complex, could yield the target molecule. libretexts.orgwikipedia.org The Suzuki coupling is valued for its mild reaction conditions and high tolerance for various functional groups. fishersci.es

Regioselective and Stereoselective Synthesis of this compound

For a terminal alkene like this compound, the primary challenge is regioselectivity—ensuring the formation of the C-C bond at the correct position to create the 1,1-disubstituted alkene structure. Stereoselectivity is not a factor for the final product itself as it is achiral and the double bond cannot exhibit E/Z isomerism.

Regioselective Reactions:

Wittig and related olefination reactions are inherently regioselective, as the double bond forms precisely between the carbonyl carbon and the ylide carbon. lumenlearning.comlibretexts.org This makes it an excellent choice for unambiguously synthesizing this compound from dodecan-2-one.

Hydrovinylation is a nickel- or palladium-catalyzed reaction that adds a vinyl group (from ethylene) across an existing double bond. nih.govillinois.edu While typically applied to conjugated olefins like styrenes, its principles could be adapted. nih.gov A hypothetical regioselective hydrovinylation of 1-dodecene (B91753) could potentially introduce a methyl group at the C-2 position, but controlling the regioselectivity of such a reaction on an unactivated alkene is a significant challenge. The reaction of styrene (B11656) with ethylene (B1197577), for example, can be highly regioselective, yielding 3-phenyl-1-butene. nih.gov

Markovnikov Addition-based Strategies: Methods that proceed via a Markovnikov-type mechanism are crucial for installing a group at the more substituted position of an alkene. For example, a reaction that adds a methyl group and a functional group that can be later eliminated to form a double bond across the C1-C2 bond of 1-dodecene would be a viable strategy. Acid-catalyzed processes involving carbocation intermediates are known to favor Markovnikov regioselectivity. nih.gov An iodine-mediated fluorination of 1-octene, for example, proceeds with Markovnikov selectivity to yield 2-fluoro-1-iodooctane. organic-chemistry.org A similar transformation followed by elimination could theoretically yield a 2-substituted alkene.

Green Chemistry Principles in this compound Production

The synthesis of commodity and specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. google.com

Sustainable Catalysis for this compound Synthesis

A key focus of green chemistry is the development of sustainable catalytic systems. This involves replacing hazardous or expensive catalysts with more environmentally benign and cost-effective alternatives, and designing processes that allow for easy catalyst recovery and reuse.

Earth-Abundant Metal Catalysts: There is a significant research effort to replace precious metal catalysts (like palladium and rhodium) with catalysts based on more abundant and less toxic metals such as iron and cobalt. acs.org For example, iron catalysts have been developed for the sustainable production of Z-alkenes. researchgate.net Similarly, bimetallic cobalt-zinc (B8468989) catalysts supported on N-doped carbon have shown high efficiency for the decarbonylation of fatty acids to produce long-chain olefins. acs.org

Catalyst Recycling: To improve process sustainability, catalyst recycling is essential. Biphasic catalysis, where the catalyst resides in a separate phase (e.g., aqueous or fluorous) from the product, allows for simple separation and recycling. frontiersin.org This approach has been successfully demonstrated for reactions like the hydroformylation of long-chain olefins such as 1-decene (B1663960). masterorganicchemistry.com Such concepts could be adapted for the synthesis of this compound, minimizing catalyst loss and waste generation.

Biomass-Derived Feedstock Utilization in Alkene Production (Analogous to 1-dodecene)

Shifting from fossil-based feedstocks to renewable biomass is a central goal of green chemistry. rsc.org While direct synthesis of this compound from biomass is not established, analogous pathways for producing linear alpha-olefins (LAOs) like 1-dodecene are well-researched and provide a clear blueprint.

Olefin Metathesis of Fatty Acids: A prominent route involves the ethenolysis of fatty acids derived from plant oils. ifeu.de Ethenolysis is a metathesis reaction with ethylene that cleaves the internal double bond of a fatty acid. For example, the ethenolysis of erucic acid (a C22 fatty acid found in crambe oil) produces 1-decene and methyl 10-undecenoate. researchgate.netopen-reaction-database.org Similarly, oleic acid (C18) can be converted to 1-decene and methyl 9-decenoate. google.com This technology provides a direct path from renewable triglycerides to valuable alpha-olefins.

Decarboxylation of Biomass-Derived Intermediates: Another innovative route involves the catalytic decarboxylation of unsaturated carboxylic acids and lactones, which can be produced from carbohydrates via fermentation or other biological pathways. rsc.orgrsc.org For example, γ-undecalactone can be converted over a tungstated alumina (B75360) catalyst to produce 1-decene. rsc.org This strategy connects carbohydrate-based biomass to long-chain alpha-olefins. More recently, highly efficient decarbonylation of fatty acids like stearic acid into olefins has been achieved using CoZn@NC catalysts, further strengthening the link between biomass and olefin production. acs.org

Mechanistic Investigations of 2 Methyl 1 Dodecene Reactivity

Gas-Phase Atmospheric Reactions of 2-Methyl-1-dodecene

The atmospheric chemistry of volatile organic compounds (VOCs) like this compound is primarily driven by their reactions with key oxidants present in the troposphere: the hydroxyl radical (OH), the nitrate (B79036) radical (NO3), and ozone (O3). These reactions initiate the degradation of the parent hydrocarbon, leading to the formation of secondary pollutants and influencing atmospheric composition.

The gas-phase reaction with the hydroxyl (OH) radical is a dominant degradation pathway for alkenes in the atmosphere during the daytime. nist.govnih.gov The reaction of OH radicals with an alkene such as this compound can proceed through two primary mechanisms: OH radical addition to the carbon-carbon double bond and H-atom abstraction from the C-H bonds of the alkyl chain. nih.gov

For most alkenes, the addition of the OH radical to the electron-rich C=C double bond is the major reaction pathway. nih.gov This electrophilic addition results in the formation of a hydroxyl-substituted alkyl radical. The alternative pathway, hydrogen abstraction, typically plays a minor role for alkenes unless the molecule contains easily abstractable hydrogen atoms, such as those at allylic or tertiary positions.

While specific kinetic data for this compound is not extensively reported, data for structurally similar compounds can provide valuable estimates. For instance, the rate constant for the reaction of OH radicals with 2-methyl-1-tridecene (B97902), a larger analogue, has been measured. nih.gov Given the structural similarity, the rate constant for this compound is expected to be of a similar magnitude. The rate constants for the reactions of OH radicals with 1-alkenes have been shown to increase linearly with the increasing carbon number of the molecule. nih.gov

Rate Constant for the Gas-Phase Reaction of OH Radicals with a 2-Methyl-1-alkene
CompoundRate Constant (kOH) at 295 ± 1 K (x 10-11 cm3 molecule-1 s-1)Reference
2-Methyl-1-tridecene8.69 ± 0.27 nih.gov

During the nighttime, reactions with the nitrate radical (NO3) and ozone (O3) become significant atmospheric loss processes for alkenes.

Ozonolysis: The reaction of alkenes with ozone, known as ozonolysis, involves the cleavage of the carbon-carbon double bond. wikipedia.org The mechanism, first proposed by Criegee, proceeds through the initial addition of ozone to the double bond to form an unstable primary ozonide (a molozonide), which then rapidly decomposes and rearranges to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, commonly referred to as a Criegee intermediate. wikipedia.org These highly reactive Criegee intermediates can undergo further reactions in the atmosphere, contributing to the formation of secondary organic aerosols and other oxidation products.

NO3 Radical Reactions: The nitrate radical is a key nighttime oxidant in the troposphere. nist.gov Similar to OH radicals, NO3 radicals react with alkenes primarily via addition to the double bond, forming a nitrooxy-alkyl radical. This initial adduct can then react further, typically with O2, to form various nitrogen-containing organic compounds.

Rate constants for the gas-phase reactions of NO3 radicals and O3 have been measured for a series of 2-methyl-1-alkenes at 296 ± 2 K. acs.orgnih.gov Although data for this compound is not explicitly listed, the values for 2-methyl-1-undecene (B103759) and 2-methyl-1-tridecene provide a clear indication of the expected reactivity. The rate constants for NO3 radical reactions with 2-methyl-1-alkenes are significantly larger than those for the corresponding 1-alkenes and show a plateau for carbon numbers around C10-C14. acs.orgnih.gov

Rate Constants for Gas-Phase Reactions of O3 and NO3 Radicals with 2-Methyl-1-alkenes at 296 ± 2 K
CompoundO3 Rate Constant (kO3) (x 10-17 cm3 molecule-1 s-1)NO3 Rate Constant (kNO3) (x 10-14 cm3 molecule-1 s-1)Reference
2-Methyl-1-undecene1.46 ± 0.1160.8 ± 3.3 acs.orgnih.gov
2-Methyl-1-tridecene2.85 ± 0.4260.3 ± 3.4 acs.orgnih.gov

The environmental persistence of hydrocarbons is largely determined by their susceptibility to degradation processes, with biodegradation being a primary pathway in soil and water. enviro.wiki Alkenes are generally considered readily biodegradable under aerobic conditions. enviro.wiki However, molecular structure significantly influences the rate of degradation.

Branched hydrocarbon structures, such as that of this compound, are typically degraded more slowly than their linear counterparts (e.g., 1-dodecene). uu.nllibretexts.org The presence of the methyl branch can sterically hinder the enzymatic mechanisms employed by microorganisms to initiate hydrocarbon breakdown. uu.nl This increased resistance can lead to a longer environmental persistence for branched alkenes compared to linear alkenes of the same carbon number. The initial step in the aerobic degradation of alkenes often involves oxygenase enzymes that add molecular oxygen to the molecule, forming intermediates that can be further metabolized. enviro.wiki

Polymerization and Copolymerization Dynamics of this compound

This compound, as a higher alpha-olefin (HAO), can be utilized as a comonomer in coordination polymerization to produce specialty polymers with tailored properties. Its branched structure influences its incorporation into a growing polymer chain and the final properties of the resulting copolymer.

The copolymerization of ethylene (B1197577) with α-olefins such as 1-dodecene (B91753) or this compound is a key industrial process for producing linear low-density polyethylene (B3416737) (LLDPE). nih.gov The incorporation of the comonomer introduces short-chain branches onto the polyethylene backbone, which disrupts the crystalline structure, leading to lower density, increased flexibility, and enhanced toughness.

Studies on ethylene copolymerization with various α-olefins, including 1-dodecene and other sterically hindered alkenes like 2-methyl-1-pentene (B165372), have been conducted using phenoxide-modified half-titanocene catalysts. mdpi.comnih.gov In many cases, the introduction of a comonomer leads to an enhancement of catalytic activity, a phenomenon known as the "comonomer effect". nih.gov The bulky nature of this compound presents a greater steric challenge for insertion into the polymer chain compared to its linear isomer, 1-dodecene. The efficiency of its incorporation is highly dependent on the specific catalyst system employed. Catalysts with a more open coordination sphere around the active metal center are generally more effective at incorporating bulky comonomers.

The amount of comonomer incorporated directly affects the physical properties of the resulting copolymer, such as its melting temperature (Tm) and crystallinity, which decrease with higher comonomer content. nih.gov

Illustrative Effect of Comonomer on Ethylene Copolymerization Properties (Data based on similar α-olefins)
Catalyst SystemComonomerCatalytic Activity (kg polymer/mol-Ti·h)Comonomer Incorporation (mol%)Resulting Polymer Tm (°C)
CpTiCl2(O-2,6-iPr2-4-SiEt3-C6H2)/MAO1-Dodecene1.88 x 106Varies with feedDecreases with incorporation
CpTiCl2(O-2,6-iPr2-4-SiEt3-C6H2)/MAO2-Methyl-1-penteneHigher than homopolymerizationVaries with feedDecreases with incorporation
Note: This table illustrates general trends. Specific values are highly dependent on polymerization conditions (temperature, pressure, comonomer concentration). Data adapted from findings on similar systems. nih.gov

The successful polymerization and copolymerization of olefins like this compound are critically dependent on the design of the transition metal catalyst. Half-titanocene complexes, with the general formula Cp'TiX₂(Y), are a versatile class of catalysts for this purpose. ippi.ac.iracs.org In this structure, Cp' represents a substituted or unsubstituted cyclopentadienyl (B1206354) ring, X is typically a halogen like chlorine, and Y is an anionic ancillary donor ligand, such as a phenoxide, ketimide, or pyrazolato group. ippi.ac.iracs.org These catalysts are typically activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). rsc.org

The catalytic performance—including activity, comonomer incorporation, and the molecular weight of the resulting polymer—is profoundly influenced by the electronic and steric properties of the ligands attached to the titanium center. nih.govacs.org

Cyclopentadienyl Ligand (Cp'): The substituents on the Cp' ring affect the catalyst's properties. For example, the bulky pentamethylcyclopentadienyl (Cp*) ligand often leads to higher catalytic activities compared to the unsubstituted Cp ligand. acs.org

Ancillary Donor Ligand (Y): The nature of the ancillary ligand is crucial for fine-tuning the catalyst.

Steric Bulk: Introducing bulky substituents on the ancillary ligand, such as ortho-substituents on a phenoxide ring, can create a more open coordination site at the titanium center. This facilitates the approach and insertion of bulky monomers like this compound. nih.gov

Electronic Effects: Electron-withdrawing groups on the ligand, such as fluorine atoms on a phenoxide ligand, can increase the electrophilicity of the titanium center. This can lead to higher catalytic activity and stabilize the active species, resulting in polymers with higher molecular weights. rsc.org

Non-covalent Interactions: The incorporation of ligands capable of non-covalent interactions, such as π-π stacking, has been shown to enhance the thermal stability and catalytic performance of half-titanocene complexes. nih.gov

By systematically modifying both the cyclopentadienyl fragment and the anionic ancillary ligand, catalyst systems can be designed to achieve efficient incorporation of sterically demanding comonomers like this compound, thereby producing copolymers with specific, desired properties. acs.org

Summary of Ligand Effects in Half-Titanocene Catalysts
Ligand Type / ModificationEffect on Catalyst PerformanceReference
Bulky Substituents (e.g., on phenoxide ligand)Creates a more open Ti center, potentially increasing incorporation of bulky comonomers. nih.gov
Electron-Withdrawing Groups (e.g., fluorinated phenoxy)Increases catalytic activity and stabilizes the active center, leading to higher molecular weight polymers. rsc.org
π-π Stacking Interactions in LigandsCan improve thermal robustness and enhance catalytic activity. nih.gov
Substituted Cyclopentadienyl (e.g., Cp* vs Cp)Affects catalytic activity and molecular weight of the resulting polymer. acs.org

Microstructural Control and Comonomer Incorporation in this compound Copolymers

The incorporation of α-olefins like this compound into a polymer chain is influenced by the type and concentration of the comonomer, as well as the catalyst used. researchgate.net In ethylene copolymerization, the introduction of a longer α-olefin can sometimes depress the catalytic activity. researchgate.net However, studies using phenoxide-modified half-titanocene-MAO catalyst systems for ethylene copolymerization with comonomers such as 1-dodecene and 2-methyl-1-pentene have shown that catalyst activities are affected by the para-substituent on the phenoxide ligand. nih.govnih.gov For instance, catalysts with SiMe3 and SiEt3 para-substituents exhibited higher activities at 50 °C in ethylene copolymerization with 1-dodecene. nih.govnih.gov

While significant differences in comonomer incorporation were not observed with 1-dodecene, the incorporation of 2-methyl-1-pentene was influenced by both the para-substituent and the polymerization temperature. nih.govnih.gov This suggests that the microstructure of copolymers containing branched α-olefins like this compound can be tailored by careful selection of the catalyst and reaction conditions. The reactivity of the comonomer tends to decrease as the chain length of the α-olefin increases, particularly for those longer than octene. researchgate.net

Research has shown that Ziegler-Natta catalysts can produce a non-uniform comonomer incorporation distribution. d-nb.info However, a more uniform distribution can be achieved by adjusting polymerization parameters, such as lowering the polymerization temperature or the comonomer concentration. d-nb.info The type of comonomer also plays a role, with uniformity generally decreasing as the comonomer chain length increases. d-nb.info

Table 1: Ethylene Copolymerization with Various Comonomers using Cp*TiCl₂(O-2,6-ⁱPr₂-4-R-C₆H₂)‐MAO Catalyst Systems

Catalyst R-groupComonomerPolymerization Temperature (°C)Activity (10⁶ kg-polymer/mol-Ti·h)
SiMe₃1-Dodecene501.04 - 1.88
SiEt₃1-Dodecene501.04 - 1.88
3,5-Me₂C₆H₃1-Dodecene501.04 - 1.88
SiMe₃2-Methyl-1-pentene50Higher Activity
SiEt₃2-Methyl-1-pentene50Higher Activity
3,5-Me₂C₆H₃2-Methyl-1-pentene25Better Incorporation

Data compiled from studies on phenoxide modified half-titanocenes. nih.govnih.gov

Catalytic Functionalization Reactions of this compound

Hydroformylation is a key industrial process for producing aldehydes from olefins. nih.gov While research on the direct hydroformylation of this compound is specific, extensive studies on similar long-chain alkenes like 1-dodecene provide valuable insights. The hydroformylation of 1-dodecene has been shown to yield both linear and branched aldehydes, with the product distribution being highly dependent on the catalyst system and reaction conditions. researchgate.net For instance, rhodium catalysts with modified phosphine (B1218219) ligands are commonly employed. researchgate.netmpg.de

The resulting aldehydes from hydroformylation can be further derivatized into a variety of valuable chemicals. For example, they can be converted to corresponding alcohols or amines. nih.gov In some cases, the acetal (B89532) products from hydroacetalization can be transformed into aldehydes while preserving enantiomeric purity, which can then be used in further synthetic steps like hydride reduction or reductive amination. nih.gov

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. mt.com In the context of this compound, it can act as an alkylating agent to introduce its C13 branched alkyl group onto various substrates, often aromatic compounds. The alkylation of benzene (B151609) with 1-dodecene, for instance, is a well-studied reaction used to produce linear alkylbenzenes (LABs), which are precursors to detergents. researchgate.net This reaction is typically catalyzed by strong acids like hydrofluoric acid or solid acid catalysts such as zeolites. mt.comresearchgate.net

The mechanism often involves the formation of a carbocation intermediate from the alkene, which then attacks the aromatic ring in an electrophilic substitution reaction. researchgate.netlibretexts.org In the case of 1-dodecene, this leads to various dodecylbenzene (B1670861) isomers. researchgate.net The use of ionic liquids as catalysts has been shown to favor the formation of 2-dodecylbenzene. researchgate.net It is plausible that this compound would react similarly, leading to branched-chain alkylated aromatic products.

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a direct method for synthesizing amines. nih.gov The regioselectivity of this reaction is a critical aspect, determining whether the amine group adds to the more substituted (Markovnikov product) or less substituted (anti-Markovnikov product) carbon of the double bond. nih.gov For aliphatic alkenes, copper-catalyzed hydroamination reactions have been shown to exclusively yield anti-Markovnikov products. organic-chemistry.org This suggests that the hydroamination of this compound would likely lead to the formation of an amine at the terminal carbon.

The catalytic cycle for copper-catalyzed hydroamination involves the insertion of the alkene into a copper-hydride intermediate, followed by reaction with an amine source. nih.govorganic-chemistry.org The regioselectivity is determined at the hydrometalation step. nih.gov The use of specific ligands can influence both the regioselectivity and enantioselectivity of the reaction. organic-chemistry.org

Other Advanced Organic Transformations Involving the Olefinic Moiety

The olefinic moiety of this compound is susceptible to a variety of other advanced organic transformations beyond those already discussed. While specific examples for this compound are not always available, analogies can be drawn from the reactivity of other terminal alkenes. These transformations can include, but are not limited to, various enzymatic and chemo-catalytic reactions that target the double bond for functionalization.

Computational and Theoretical Chemistry of 2 Methyl 1 Dodecene

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-methyl-1-dodecene and similar alkenes, DFT is instrumental in mapping out reaction pathways, identifying intermediates, and characterizing the transition states of various chemical transformations.

Researchers employ DFT calculations to gain a deep understanding of reaction mechanisms at a molecular level. acs.orgnih.gov By calculating the potential energy surface, scientists can elucidate the step-by-step process of a reaction, such as hydroamination, cracking, or oxidation. ibm.comacs.org For instance, in catalyzed reactions, DFT can model the interaction of the alkene with the catalyst, revealing the energetic favorability of different pathways. acs.org A study on the isomerization of allyl ethers, which shares structural similarities with the reactions of this compound, used DFT to characterize stationary points and transition-state structures along the reaction pathway, providing clarity on stereoselectivity. acs.orgnih.gov These calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise process involving intermediates. nih.gov

A key application of DFT is the calculation of activation energies (Ea) by locating the transition state structure—the highest energy point along the reaction coordinate. mdpi.com This information is critical for predicting reaction rates and understanding how factors like catalyst structure or substituents influence reactivity. acs.org For example, in a cobalt-catalyzed isomerization, DFT calculations showed that the formation of the Z-isomer was preferred due to transition-state energy differences of just a few kcal/mol. acs.orgnih.gov Similarly, DFT has been used to investigate the initiating steps in the oxidation of hydrocarbons, narrowing down possible reaction paths from a complex network. osti.gov In the context of hydrocracking, DFT calculations on similar long-chain hydrocarbons have determined the activation energies for C-C bond cracking, showing them to be significantly higher than the reaction energies for protonation. rsc.org

Interactive Table: DFT Calculated Activation Energies for Isomerization Pathways. This table is based on data for a model system and illustrates the type of information generated from DFT studies.

PathwayTransition StateCalculated Free Energy of Activation (ΔG‡) (kcal/mol)Favored Isomer
1TS2-Z26.4Z
1TS2-E27.6
2Reductive Elimination (Z)28.2Z
2Reductive Elimination (E)28.7

Data adapted from computational studies on mechanistically similar alkene isomerizations. acs.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the atomic and molecular motions over time, offering a bridge between microscopic interactions and macroscopic properties. wustl.edu For a flexible molecule like this compound, MD is an essential tool for conformational analysis and for studying its interactions with other molecules. mdpi.com

Conformational Analysis: The long decyl chain of this compound allows for a vast number of possible conformations (rotational isomers). MD simulations explore the molecule's conformational landscape by solving Newton's equations of motion for all atoms in the system. mdpi.com This allows researchers to identify the most stable, low-energy conformations and the pathways for transitioning between them. titech.ac.jpaps.org The analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule through metrics like the root-mean-square fluctuation (RMSF) of atomic positions. galaxyproject.org Such analyses are crucial as the molecule's conformation can significantly influence its physical properties and reactivity.

Intermolecular Interactions: MD simulations are also used to study how this compound interacts with its environment, such as a solvent or a surface. mdpi.com By simulating the alkene in a box of solvent molecules (e.g., water, toluene, or an ionic liquid), one can analyze the strength and nature of solute-solvent interactions. arxiv.org Key insights are derived from analyzing radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the solute. arxiv.org The simulations can also quantify interaction energies, which include van der Waals and electrostatic forces. mdpi.com For example, MD studies on similar long-chain alkanes have been used to model their adsorption onto surfaces, calculating the interaction energies to determine binding affinity. bohrium.com These simulations are vital for understanding solubility, diffusion, and the behavior of this compound in complex mixtures or near interfaces. bohrium.comresearchgate.net

Interactive Table: MD Simulation Parameters for Studying Alkene Interactions. This table outlines typical parameters used in MD simulations for systems containing alkenes.

ParameterDescriptionTypical Value/Method
Force FieldDescribes the potential energy of the system.L-OPLS, TraPPE-UA, CHARMM
EnsembleStatistical ensemble defining thermodynamic variables.NPT (constant Number of particles, Pressure, Temperature)
TemperatureSystem temperature.298 K - 573 K
PressureSystem pressure.1 atm
Time StepIntegration time step for solving equations of motion.1 - 2 fs
Simulation LengthTotal duration of the simulation.10 - 100 ns
Non-bonded CutoffDistance for calculating short-range interactions.9 - 12 Å

This table represents a generalized set of parameters based on common practices in molecular dynamics simulations of alkanes and alkenes. mdpi.comresearchgate.net

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its reactivity or activity. chemrxiv.org For this compound, QSAR models can predict its reactivity in various reactions, such as atmospheric degradation by radicals. tandfonline.comscielo.br

The development of a QSAR model involves several steps. First, a set of molecules with known experimental reactivity data (the "training set") is assembled. scielo.br For alkenes, this could be the reaction rate constants with hydroxyl (•OH) or ozone (O₃) radicals. scielo.brresearchgate.net Next, a series of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be topological, geometric, or electronic. Electronic descriptors, often derived from quantum chemical calculations like DFT (e.g., HOMO/LUMO energies, partial charges), are particularly useful for modeling reactivity. scielo.brnih.govd-nb.info

Finally, a mathematical model is built to relate the descriptors to the reactivity data. This is often achieved using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods such as Artificial Neural Networks (ANN) or Support Vector Machines (SVM). tandfonline.comscielo.br Studies have successfully developed QSAR models to predict the atmospheric degradation rate constants for large sets of alkenes. scielo.brresearchgate.net These models demonstrate that descriptors related to the electronic structure of the double bond and the transition states of radical addition are crucial for accurate predictions. scielo.brmdpi.com While specific QSAR models for this compound are not prominently published, its reactivity can be predicted using general models developed for long-chain alkenes. copernicus.org These models are invaluable for environmental fate assessment and chemical process design, providing rapid reactivity estimates without the need for time-consuming experiments. chemrxiv.org

Interactive Table: Example Descriptors Used in QSAR Models for Alkene Reactivity.

Descriptor TypeExample DescriptorInformation Encoded
Electronic EHOMO (Energy of Highest Occupied Molecular Orbital)Electron-donating ability (nucleophilicity)
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting ability (electrophilicity)
Electronic q(C=) (Partial charge on double bond carbons)Local electron density at the reaction center
Topological Molecular Connectivity Index (χ)Size, shape, and degree of branching
Quantum Chemical Transition State Energy (ETS)Activation energy of a specific reaction step

This table summarizes common descriptors used in QSAR studies of chemical reactivity. scielo.brnih.govmdpi.com

Advanced Analytical Characterization Techniques for 2 Methyl 1 Dodecene and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 2-Methyl-1-dodecene and its derivatives. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within a few parts per million (ppm). spectroscopyonline.compitt.edu This high mass accuracy allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₁₃H₂₆), the calculated monoisotopic mass is 182.20345 Da. HRMS can experimentally measure this mass with high precision, confirming the elemental composition and distinguishing it from other isobaric compounds with the same nominal mass but different elemental formulas.

In the context of reaction monitoring and product identification, HRMS is invaluable. For instance, if this compound undergoes an oxidation reaction to form an epoxide (2-methyl-1,2-epoxydodecane, C₁₃H₂₆O), the expected mass would increase by the mass of an oxygen atom. HRMS can detect this mass shift with high accuracy, confirming the successful incorporation of oxygen and allowing for the confident identification of the product. The fragmentation patterns observed in HRMS/MS experiments can further elucidate the structure of the identified products. pitt.edu

Table 1: Exemplary HRMS Data for this compound and a Derivative

CompoundMolecular FormulaCalculated Mass (Da)Measured Mass (Da)Mass Error (ppm)
This compoundC₁₃H₂₆182.20345182.20321-1.32
2-Methyl-1,2-epoxydodecaneC₁₃H₂₆O198.19836198.19805-1.56

Note: The data in this table is illustrative and represents typical values obtained from HRMS analysis.

Multi-Dimensional Gas Chromatography (e.g., GCxGC-TOFMS) for Isomer Analysis and Complex Mixture Characterization

Commercial streams of dodecenes are often complex mixtures of numerous structural isomers, including linear, mono-branched, di-branched, and tri-branched alkenes. spectroscopyonline.comscribd.com One-dimensional gas chromatography (GC) often lacks the peak capacity to resolve all these isomers, leading to co-elution and inaccurate characterization. arxiv.org Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOFMS) provides a powerful solution for the detailed analysis of such complex mixtures. scribd.comorgchemboulder.com

GCxGC utilizes two columns with different stationary phases (e.g., a nonpolar column in the first dimension and a polar column in the second dimension) to achieve significantly enhanced separation. spectroscopyonline.com The effluent from the first column is cryofocused and then rapidly injected into the second column, resulting in a two-dimensional chromatogram with highly resolved peaks. This structured chromatogram allows for the separation of compounds based on both their boiling points and polarities, enabling the differentiation of closely related isomers. arxiv.org

For the analysis of a mixture containing this compound, GCxGC-TOFMS can separate it from other C12 isomers, such as other methyl-dodecenes, ethyl-decenes, and linear dodecenes. The TOFMS provides rapid acquisition of full mass spectra, allowing for the identification of the separated isomers based on their fragmentation patterns and comparison to spectral libraries. researchgate.net This technique is particularly valuable for characterizing the composition of dodecene products from different feedstocks or catalytic processes, as the distribution of isomers can vary significantly. orgchemboulder.comstellarnet.us

Table 2: Hypothetical GCxGC-TOFMS Data for Selected Dodecene Isomers

Isomer1st Dimension Retention Time (min)2nd Dimension Retention Time (s)Key Mass Fragments (m/z)
1-Dodecene (B91753)15.21.841, 55, 69, 83, 97
This compound14.82.141, 57, 71, 85, 99
(E)-2-Dodecene15.32.541, 55, 69, 83, 97

Note: The data in this table is for illustrative purposes to demonstrate the separation and identification capabilities of GCxGC-TOFMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of this compound and its derivatives in the liquid state. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of all atoms in the molecule can be determined. pitt.eduscribd.com

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. Key expected signals would include those for the terminal vinyl protons (=CH₂), the methyl group protons, and the protons of the long alkyl chain.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, characteristic signals for the sp² hybridized carbons of the double bond would be observed at lower field (deshielded) compared to the sp³ hybridized carbons of the alkyl chain and the methyl group. arxiv.org

Two-dimensional NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule and confirming the position of the methyl group relative to the double bond.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (=CH₂)~4.7~110
C2 (=C(CH₃)-)-~145
C3 (-CH₂)~2.0~38
C4-C11 (-CH₂-)~1.2-1.4~23-32
C12 (-CH₃)~0.9 (triplet)~14
C2-Methyl (-CH₃)~1.7 (singlet)~22

Note: These are predicted chemical shift values based on typical ranges for similar structures and may vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis and Reaction Monitoring (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. spectroscopyonline.comstellarnet.us These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the alkene functional group and the saturated alkyl chain. Key vibrational modes include:

=C-H stretch: A band appearing above 3000 cm⁻¹, typically in the range of 3080-3010 cm⁻¹, is characteristic of C-H bonds on sp² hybridized carbons. spectroscopyonline.comorgchemboulder.com

C-H stretch (alkyl): Strong bands appearing just below 3000 cm⁻¹, in the range of 2960-2850 cm⁻¹, are due to the C-H stretching vibrations of the methyl and methylene groups in the dodecyl chain. libretexts.org

C=C stretch: The carbon-carbon double bond stretch typically gives rise to a band in the region of 1680-1640 cm⁻¹. orgchemboulder.com For a 1,1-disubstituted alkene like this compound, this peak is expected to be of medium intensity.

=C-H bend (out-of-plane): A strong absorption band around 890 cm⁻¹ is characteristic of the out-of-plane bending (wagging) of the two hydrogens on the terminal =CH₂ group. libretexts.org

Raman spectroscopy is complementary to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum if the change in dipole moment is small, often produces a strong signal in the Raman spectrum. stellarnet.usrenishaw.com

Vibrational spectroscopy is also a powerful tool for reaction monitoring. For example, in a reaction where the double bond of this compound is consumed (e.g., hydrogenation or epoxidation), the disappearance of the characteristic alkene absorption bands (e.g., =C-H stretch and C=C stretch) and the appearance of new bands corresponding to the product can be monitored in real-time to track the progress of the reaction. youtube.com

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Frequency Range (cm⁻¹)Expected Intensity
=C-H StretchIR3080 - 3010Medium
C-H Stretch (Alkyl)IR2960 - 2850Strong
C=C StretchIR, Raman1650 - 1640Medium (IR), Strong (Raman)
=C-H Bend (Out-of-Plane)IR~890Strong

Research Applications and Emerging Areas for 2 Methyl 1 Dodecene

Development of Advanced Polymeric Materials from 2-Methyl-1-dodecene

The incorporation of this compound and similar branched alpha-olefins as comonomers in polymerization processes allows for the synthesis of polymers with highly tailored properties. These advanced materials often exhibit performance characteristics superior to those of conventional polyolefins.

The introduction of branched comonomers like this compound into a polymer chain, such as polyethylene (B3416737) or polypropylene, is a key strategy for modifying the material's microstructure and, consequently, its macroscopic properties. scispace.com The branch on the comonomer creates short-chain branches (SCBs) on the main polymer backbone. This disruption of the linear chain structure reduces the polymer's ability to crystallize.

Research has demonstrated that by controlling the amount and type of comonomer, a balance between stiffness and toughness can be achieved. scispace.com For instance, copolymerizing ethylene (B1197577) with higher α-olefins using metallocene catalysts allows for the creation of polyolefins with narrow molecular weight distributions and uniform comonomer incorporation. researchgate.netacs.org The presence of methyl side groups from monomers like 4-methyl-1-pentene (B8377) can cause the polymer chain to form a helical structure, leading to a looser arrangement and lower density. mdpi.com This principle of using branched comonomers is fundamental to producing various grades of linear low-density polyethylene (LLDPE) and other custom polymers.

Table 1: Illustrative Impact of Comonomer Branching on Polymer Properties

PropertyHigh-Density Polyethylene (HDPE)LLDPE (with Branched α-Olefin Comonomer)Effect of Branching
CrystallinityHigh (e.g., 60-80%)Lower (e.g., 30-50%)Reduces the ability of polymer chains to pack into a crystalline lattice.
DensityHigh (≥ 0.941 g/cm³)Lower (0.915–0.925 g/cm³)Disrupts close chain packing, lowering overall density.
Tensile StrengthHighLowerReduced crystallinity leads to lower strength.
Flexibility/ToughnessLowerHigherThe amorphous regions impart greater flexibility and impact resistance.
ClarityOpaqueHigher (Translucent)Smaller crystallites scatter less light, improving clarity.

This compound is a valuable monomer for synthesizing specialty polyolefins, particularly thermoplastic elastomers (TPEs). google.com TPEs are a class of copolymers that combine the processing advantages of thermoplastics with the flexibility and elasticity of thermoset rubbers. mdpi.com This is often achieved by creating block copolymers with distinct "hard" (crystalline) and "soft" (amorphous) segments.

The polymerization of α-olefins like 1-dodecene (B91753) using α-diimine Ni(II) complexes can be controlled to produce block copolymers. acs.org By sequentially adding different monomers, such as 1-dodecene and ethylene, materials with both semicrystalline and amorphous blocks can be fabricated. The long alkyl side chain from the 1-dodecene unit contributes to the formation of the soft, amorphous block, which provides elasticity. Research into the copolymerization of propylene (B89431) with higher α-olefins like 1-dodecene has shown that when comonomer incorporation reaches a certain level (e.g., >12 mol.%), the resulting materials exhibit elastomeric behavior with high ductility and excellent elastic recovery. mdpi.com The use of specific catalysts, such as pyridylamidohafnium systems, enables the synthesis of high molecular weight copolymers with these desired properties. mdpi.com

Role in Sustainable Chemical Processes and Renewable Resources

As industries move towards a circular economy, the use of bio-based feedstocks and the environmental fate of chemical products are of paramount importance. Branched alkenes like this compound are relevant in both the valorization of renewable resources and in understanding the environmental impact of synthetic polymers.

Valorization refers to the process of converting waste or low-value materials into more valuable products. rsc.org Long-chain olefins can be produced from the pyrolysis of waste plastics or from bio-based sources. mdpi.comresearchgate.net These olefins can then serve as platform chemicals for the synthesis of high-value products, including polymers and surfactants. researchgate.net This approach is a promising alternative to petrochemical processes and contributes to greater sustainability. rsc.orgieabioenergy.com For example, Fischer-Tropsch synthesis, which can utilize synthesis gas derived from biomass, produces a range of linear and branched olefins that can be used in subsequent chemical manufacturing. polimi.it The integration of such processes into biorefineries allows for the production of both bio-based products and energy carriers, mimicking the efficiency of traditional oil refineries. ieabioenergy.com

While the base structure of alpha-olefins is known to be biodegradable, the presence and position of branching can influence the rate and pathway of degradation. Research has shown that microbial consortia from diverse environments can rapidly metabolize alkenes of varying chain lengths. researchgate.net In the atmosphere, these alkenes are expected to degrade rapidly through oxidation processes. oecd.org

Table 2: Environmental Fate of Long-Chain Alpha-Olefins

oecd.orgoecd.orgresearchgate.netoecd.org
ProcessObservation/FindingReference
Aquatic BiodegradationC6-C14 alpha-olefins are confirmed to be biodegradable in water.
Soil BiodegradationC6-C14 alpha-olefins are confirmed to be biodegradable in soil.
MetabolismMicrobial consortia from various sources can effectively metabolize alkenes of different chain lengths.
Atmospheric FateExpected to degrade rapidly in the atmosphere via oxidation.

Atmospheric Chemistry Modeling for Branched Alkenes

Branched alkenes are emitted into the atmosphere from various sources and participate in complex chemical reactions that influence air quality. Their reactions with atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃) are critical inputs for atmospheric chemistry models. researchgate.net These reactions are often dominant loss processes for alkenes in the daytime and can lead to the formation of secondary organic aerosols (SOA), a key component of particulate matter. acs.orgcopernicus.org

The reaction rate of this compound with OH radicals has been experimentally measured. Studies show that for the 2-methyl-1-alkene series, the rate constant increases with the number of carbon atoms in the chain. nih.govacs.org This is attributed to two factors: H-atom abstraction from the C-H bonds of the alkyl group and an enhancement of OH radical addition to the double bond. nih.govacs.org The ozonolysis of alkenes is another important atmospheric process, where ozone cleaves the double bond to form smaller carbonyl compounds and Criegee intermediates. doubtnut.comresearchgate.net For this compound, this would result in the formation of formaldehyde (B43269) and dodecan-2-one. Accurately modeling these reactions and their products is essential for predicting SOA formation and its impact on the environment. acs.org

Table 3: Gas-Phase Reaction Rate Constants for 2-Methyl-1-alkenes with OH Radicals at ~299 K

nih.govacs.orgnih.govacs.orgnih.govacs.orgnih.govacs.orgnih.govacs.orgnih.govacs.orgnih.govacs.orgnih.govacs.org
AlkeneRate Constant (kOH) x 10⁻¹¹ (cm³ molecule⁻¹ s⁻¹)Reference
2-Methyl-1-pentene (B165372)5.67 ± 0.21
2-Methyl-1-hexene6.50 ± 0.11
2-Methyl-1-heptene6.71 ± 0.21
2-Methyl-1-octene7.02 ± 0.16
2-Methyl-1-nonene7.28 ± 0.21
2-Methyl-1-decene7.85 ± 0.26
2-Methyl-1-undecene (B103759)7.85 ± 0.21
This compound7.96 ± 0.26

Data from relative rate technique measurements in air at atmospheric pressure.

Chemical Compounds Mentioned

Bioactivity and Antimicrobial Research of this compound

Research into the specific bioactivity and antimicrobial properties of this compound is an emerging field with limited direct studies. However, the broader class of branched and linear alkenes, to which this compound belongs, has been the subject of various phytochemical and antimicrobial investigations. These studies provide foundational knowledge and suggest potential avenues for future research on this specific compound.

Analysis of essential oils from various plants has revealed the presence of structurally similar compounds, which have demonstrated notable biological effects. For instance, an isomer, 8-methyl-1-decene (B3385114), was identified as a component in the essential oil extracted from the stem barks of Dacryodes edulis. itmedicalteam.plresearchgate.net The oil, as a whole, exhibited antibacterial activity against several pathogens, including Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, and Proteus mirabilis. itmedicalteam.plresearchgate.net While the individual contribution of 8-methyl-1-decene to this activity was not isolated, its presence in a bioactive oil is significant.

Further research into other long-chain alkenes and their derivatives has also indicated antimicrobial potential. For example, 1-docosene (B72489) has been reported to possess antibacterial properties. jddtonline.info The general understanding is that the lipophilic nature of these long hydrocarbon chains allows them to interact with and potentially disrupt the cell membranes of microorganisms, leading to antimicrobial effects. The introduction of a methyl branch, as seen in this compound, could influence the potency and selectivity of this interaction.

The following table summarizes findings on the bioactivity of related alkene compounds, providing a basis for hypothesizing the potential biological activities of this compound.

Compound/ExtractSourceObserved BioactivityTarget Organisms
Ethanolic extract containing 8-methyl-1-deceneDacryodes edulis stem barkAntibacterialStaphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Proteus mirabilis itmedicalteam.plresearchgate.net
1-DocoseneIdentified in various plant extractsAntibacterialNot specified in detail jddtonline.info
Oleic acid (an unsaturated fatty acid)Various animal and vegetable sourcesAntifungal, Anti-inflammatory, Antioxidant, AntibacterialNot specified in detail jddtonline.info

While these findings are promising, it is crucial to emphasize that they are based on related compounds and complex mixtures. Dedicated research, including in vitro and in vivo studies, is necessary to determine the specific bioactive and antimicrobial profile of pure this compound.

Precursor Chemistry for Specialty Lubricants and Surfactants

This compound serves as a valuable precursor in the synthesis of specialty chemicals, particularly lubricants and surfactants. Its branched structure and terminal double bond provide unique properties that are advantageous in these applications.

Specialty Lubricants:

In the field of synthetic lubricants, alpha-olefins are crucial building blocks for producing polyalphaolefins (PAOs). The structure of the starting olefin has a significant impact on the final properties of the lubricant, such as viscosity index, pour point, and thermal stability. While linear alpha-olefins like 1-dodecene are commonly used, the incorporation of branched olefins can offer specific advantages. researchgate.net

Branched olefins, such as 2-methyl-1-alkenes, can be used to create lubricant additives. For example, copolymers of 1-olefins and maleic anhydride, where the olefin component can be a branched C10-C14 1-olefin, are effective pour point depressants for lubricating oils. google.com The methyl branch in a compound like this compound can disrupt the crystalline structures that form at low temperatures, thereby lowering the pour point of the lubricant.

The trimerization of alpha-olefins is another route to high-quality synthetic lubricants. For instance, the chromium-catalyzed trimerization of 1-decene (B1663960) and 1-dodecene produces C30 and C36 olefins, which, after hydrogenation, exhibit excellent viscosity indices. researchgate.net The inclusion of a branched olefin like this compound in such oligomerization processes could be used to fine-tune the properties of the resulting synthetic base oil.

Surfactants:

This compound is also a key intermediate in the production of specialty surfactants. The process typically involves the hydroformylation of the olefin to produce the corresponding branched alcohol, 2-methyl-1-dodecanol. This alcohol can then be converted into a variety of surfactants, such as alkyl sulfates or poly(alkoxy)sulfates. google.com

A significant advantage of using branched olefins is the enhanced solubility of the resulting surfactant without a negative impact on its performance. google.com The methyl branch introduces a degree of steric hindrance that can disrupt the packing of surfactant molecules at interfaces and in micelles, leading to a lower Krafft point (the temperature at which surfactant solubility equals the critical micelle concentration) and improved performance in cold water.

The following table outlines the precursor role of this compound and similar olefins in the synthesis of lubricants and surfactants.

Precursor OlefinIntermediateFinal ProductKey Advantage
Branched 1-Olefins (e.g., 2-methyl-1-heptene)Copolymer with maleic anhydridePour point depressant for lubricantsLowers the temperature at which the oil flows google.com
1-DodeceneTrimerized C36 olefin (hydrogenated)Synthetic lubricant base oilHigh viscosity index researchgate.net
Methyl-branched olefins (e.g., 2-methyl-1-decene)Methyl-branched primary alcoholsSpecialty surfactants (e.g., alkyl sulfates)Enhanced solubility and low-temperature performance google.com
1-DodeceneDodecan-2-yloxypropane-1,3-diyl)bis)(dimethylammonionediyl)diacetateCationic surfactantUsed in various formulations google.com

The use of this compound as a precursor allows for the creation of tailor-made lubricants and surfactants with specific, desirable properties that may not be achievable with purely linear feedstocks.

Future Research Directions and Outlook for 2 Methyl 1 Dodecene

Discovery of Novel Catalytic Systems for Highly Selective Transformations

The future development of applications for 2-Methyl-1-dodecene heavily relies on the discovery of advanced catalytic systems capable of directing its transformations with high precision and efficiency. The steric hindrance introduced by the methyl group at the C-2 position presents both a challenge and an opportunity for achieving high selectivity in various chemical reactions.

Research is increasingly focused on transition metal catalysts, which have shown promise in minimizing undesirable side reactions during olefin transformations. researchgate.net For instance, metallocene catalysts, particularly those based on zirconium activated by methylaluminoxane (B55162) (MAO), are a key area of investigation for the oligomerization and polymerization of alpha-olefins. researchgate.net Future studies will likely aim to design zirconocene (B1252598) catalysts with specific ligand environments tailored to accommodate the branched structure of this compound, thereby controlling the degree of polymerization and the microstructure of the resulting polymer.

Another significant avenue of research involves alkene metathesis, a powerful tool for forming carbon-carbon double bonds. Novel ruthenium-based catalysts are being developed that exhibit high performance and stability at elevated temperatures. mdpi.com The goal is to create catalysts that can selectively perform cross-metathesis reactions with this compound and other functionalized alkenes, opening pathways to a wide array of complex molecules that were previously difficult to synthesize. researchgate.net The development of such catalysts would enable the production of specialty dienes and other functionalized molecules from this compound.

Catalyst FamilyTarget TransformationKey Research Goal for this compoundPotential Advantage
Metallocenes (e.g., Zirconocene/MAO)Polymerization / OligomerizationDesign ligands to manage steric hindrance and control polymer chain structure.Production of uniform polyalphaolefin (PAO) chains for specialty lubricants. researchgate.net
Ruthenium-based ComplexesAlkene MetathesisAchieve high selectivity in cross-metathesis reactions with functionalized partners.Synthesis of novel, high-value functionalized dienes and other small molecules. researchgate.net
Rhenium-based ComplexesIsomerization / FunctionalizationExplore selective isomerization to internal olefins for subsequent reactions.Creation of alternative pathways to specialty ketones and alcohols.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Process Optimization

The convergence of data science and chemistry is set to revolutionize the study of compounds like this compound. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate catalyst discovery, predict reaction outcomes, and optimize manufacturing processes. arxiv.orgeurekalert.org

Furthermore, ML algorithms can be integrated with high-throughput experimentation (HTE) systems. beilstein-journals.org This combination allows for the rapid collection of large volumes of reaction data, which can then be used to train more accurate predictive models. beilstein-journals.org These models can guide the optimization of reaction parameters such as temperature, pressure, and reactant concentrations to maximize the yield of desired products and minimize waste, leading to more efficient and sustainable chemical processes. rjptonline.org

Expansion into Novel Material Science Applications and Niche Chemical Markets

While the primary markets for alpha-olefins are in polyolefin comonomers and synthetic lubricants, the unique branched structure of this compound positions it for growth in specialized, high-value applications. mordorintelligence.commarketsandmarkets.com The global market for higher alpha-olefins (C10 and above) is driven by their use in specialty products like polyalphaolefins (PAOs), lubricant additives, and waxes. nexanteca.com

The presence of a methyl branch in this compound can impart unique properties to its derivatives. For instance, PAOs synthesized from it may exhibit different viscosity-temperature profiles and lower pour points compared to those made from linear alpha-olefins, making them suitable for high-performance lubricants in extreme temperature environments, such as in electric vehicles or data centers. mordorintelligence.com

Future research will likely explore its use as a comonomer in specialty polymers, where its branched nature could enhance properties like flexibility, clarity, and strength in films and other materials. grandviewresearch.com Other potential niche markets include:

Specialty Surfactants and Plasticizers: Derivatives of this compound could lead to surfactants with unique emulsification or foaming properties.

Oilfield Chemicals: Its derivatives could be tailored for use as drilling fluids or flow improvers. nexanteca.com

Personal Care and Waxes: Higher olefins are used in personal care bases and specialty waxes, representing another potential market segment. grandviewresearch.com

The expansion into these markets will be driven by research demonstrating a clear performance advantage of this compound derivatives over existing products derived from linear alpha-olefins.

Potential Niche MarketApplication of this compound DerivativeAnticipated Advantage of Branched StructureRelevant Market Driver
High-Performance LubricantsPolyalphaolefin (PAO) Base StockImproved low-temperature fluidity (lower pour point) and unique viscosity index.Demand for advanced lubricants in electric vehicles and industrial applications. mordorintelligence.com
Specialty PolymersComonomerEnhanced flexibility, impact resistance, or clarity in polyethylene (B3416737) grades. grandviewresearch.comGrowth in advanced packaging and durable goods.
Oilfield ChemicalsComponent in Drilling Fluids / AdditivesTailored rheological properties and thermal stability.Need for high-performance chemicals in oil and gas extraction. nexanteca.com
Personal CareBase for Emollients and WaxesUnique textural properties and skin feel.Growing demand for specialty ingredients in cosmetics. grandviewresearch.com

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-1-dodecene, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound typically involves acid-catalyzed dehydration of tertiary alcohols or Wittig olefination of aldehydes. To maximize yield, control reaction parameters such as temperature (e.g., 80–120°C for dehydration), catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid), and solvent polarity. Use gas chromatography (GC) to monitor reaction progress and optimize quenching steps to minimize side reactions like isomerization. Precise documentation of reagents (purity, suppliers) and procedural details (e.g., inert atmosphere, stirring rates) is critical for reproducibility .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Identify vinyl proton signals (δ 4.5–5.5 ppm for terminal alkenes) and branching (e.g., methyl group at δ 1.6–1.8 ppm).
  • GC-MS : Confirm molecular ion peaks (m/z 168 for C₁₃H₂₆) and fragmentation patterns (e.g., allylic cleavage).
  • IR Spectroscopy : Detect C=C stretching vibrations (~1640 cm⁻¹).
    Compare spectral data with computational predictions (e.g., DFT-calculated chemical shifts) and reference databases to validate assignments. Report instrument specifications (e.g., NMR field strength) and calibration standards .

Q. How can researchers assess the purity of this compound, and what analytical methods differentiate it from structural analogs?

Use GC-FID or HPLC with chiral columns to separate isomers (e.g., 2-Methyl-2-dodecene). Measure melting points (if crystalline) or refractive indices for liquid samples. Employ elemental analysis to verify stoichiometry. For high-purity requirements, combine multiple techniques (e.g., GC-MS + NMR) and report uncertainty ranges. Document solvent purity and column types to ensure methodological transparency .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in this compound synthesis?

Mechanistic studies require kinetic isotope effects (KIEs) and isotopic labeling (e.g., D₂O quenching) to track proton transfer steps in acid-catalyzed dehydration. Computational modeling (e.g., DFT) can identify transition-state geometries favoring terminal alkene formation over internal isomers. Compare experimental activation energies with theoretical values to validate mechanisms. Use in situ IR or Raman spectroscopy to monitor intermediate species .

Q. How do computational models predict the thermodynamic stability of this compound, and what parameters influence these predictions?

Employ density functional theory (DFT) with functionals like B3LYP/6-31G(d) to calculate Gibbs free energy differences between isomers. Assess solvent effects using continuum solvation models (e.g., SMD). Validate predictions against experimental calorimetric data (e.g., heat of hydrogenation). Note that basis set selection and dispersion corrections significantly impact accuracy, especially for branched alkenes .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound across studies?

Systematically evaluate:

  • Solvent effects : Dielectric constants can shift NMR/IR peaks.
  • Isomeric impurities : Use 2D NMR (e.g., HSQC, COSY) to detect trace contaminants.
  • Instrument calibration : Cross-reference with internal standards (e.g., TMS for NMR).
    Replicate disputed experiments under identical conditions and publish raw datasets to enhance reproducibility .

Q. What experimental designs effectively isolate this compound’s reactivity from competing pathways in catalytic systems?

Design control experiments to deconvolute reactions:

  • Use radical inhibitors (e.g., BHT) to suppress chain mechanisms.
  • Employ isotopic labeling (¹³C) to track carbon migration in rearrangement reactions.
  • Conduct time-resolved studies (stopped-flow UV-Vis) to identify transient intermediates.
    Statistically analyze kinetic data (e.g., Eyring plots) to distinguish rate-determining steps .

Methodological Guidelines

  • Data Reporting : Include raw numerical values (e.g., yields, spectral integrals) alongside derived metrics (e.g., percentages) to enable independent verification .
  • Statistical Analysis : Use mixed-effects models for batch-to-batch variability and report confidence intervals. Avoid overreliance on p-values; emphasize effect sizes .
  • Ethical Standards : Disclose conflicts of interest and funding sources. Provide open-access protocols for critical procedures (e.g., catalyst preparation) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.